6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
Description
6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic derivative of the 2-phenyl-benzo-γ-pyrone (flavonoid) scaffold, characterized by a bicyclic structure comprising a benzopyranone core with a fluorine atom at position 6 and a methoxy group at position 3 . This compound belongs to the broader class of 3,4-dihydro-2H-1-benzopyran-4-ones (chromones), which are notable for their heterocyclic oxygen-containing ring and diverse biological activities. The fluorine substituent enhances electronegativity and metabolic stability, while the methoxy group influences lipophilicity and electronic distribution, making this compound a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
6-fluoro-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO3/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-4,9H,5H2,1H3 |
InChI Key |
LNWMRGQETPNJHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves multiple steps. One common method starts with the preparation of a fluorinated precursor, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzopyrans .
Scientific Research Applications
6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
The structural and functional properties of 6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be contextualized against analogous chromones and flavonoids. Below is a detailed analysis:
Substituent Effects on Physicochemical Properties
Key Observations :
- Halogenation : Fluorine and chlorine at position 6/7 improve metabolic resistance but reduce solubility compared to hydroxylated analogs .
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., 3-OCH₃) increase lipophilicity, whereas hydroxyl groups (e.g., 5,7-OH) enhance hydrogen bonding and aqueous solubility .
- Electron-Withdrawing Groups: Nitro (NO₂) and carbonyl substituents (e.g., 3-benzoyl in compound 8b) stabilize the aromatic system but may limit biological compatibility .
Reactivity Trends :
- Halogenated chromones (e.g., 6-F, 6-Cl) exhibit slower nucleophilic substitution rates compared to non-halogenated analogs due to electron-withdrawing effects.
- Methoxy groups stabilize intermediates in electrophilic aromatic substitution reactions.
Mechanistic Insights :
Biological Activity
6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, also known by its CAS number 1391238-39-3, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9FO3
- Molecular Weight : 196.175 g/mol
- CAS Number : 1391238-39-3
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Studies have shown that flavonoids and related compounds can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Antitumor Effects : Compounds within this class have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : They may interact with various signaling pathways that regulate cell proliferation and apoptosis.
Antioxidant Activity
A study assessed the antioxidant potential of various benzopyran derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited significant radical scavenging activity, with IC50 values comparable to standard antioxidants .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 6-Fluoro Compound A | 25.5 | 30.2 |
| 6-Fluoro Compound B | 18.7 | 22.5 |
| Standard Antioxidant (Trolox) | 15.0 | 20.0 |
Antimicrobial Activity
In vitro studies demonstrated that 6-fluoro derivatives showed activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, indicating the potential use of these compounds as antimicrobial agents.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antitumor Studies
Research involving cell lines has shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study reported a significant reduction in cell viability at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
